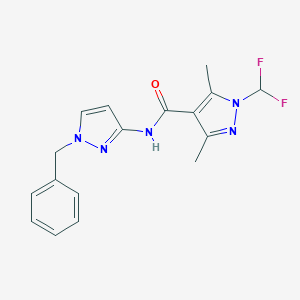
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, also known as BDP-9066, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. BDP-9066 belongs to the class of pyrazole carboxamides and is structurally similar to other compounds that have demonstrated anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide induces cell cycle arrest and apoptosis in cancer cells, which is accompanied by the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which is accompanied by the suppression of NF-κB activity. In vivo studies have shown that N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide exhibits potent anticancer activity in xenograft models of lung and breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, which makes it suitable for in vitro and in vivo studies. N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has also been shown to exhibit potent anticancer and anti-inflammatory activity, which makes it a promising candidate for further research. However, the limitations of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide include the lack of information on its pharmacokinetic and pharmacodynamic properties, which may limit its clinical translation.
Zukünftige Richtungen
There are several future directions for the research of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide. First, further studies are needed to elucidate the mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, which will help to identify potential targets for cancer therapy and inflammation. Second, studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, which will help to determine its suitability for clinical translation. Third, studies are needed to evaluate the safety and efficacy of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide in preclinical models of cancer and inflammation. Finally, studies are needed to evaluate the potential of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide as a combination therapy with other anticancer or anti-inflammatory agents.
Synthesemethoden
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with benzyl bromide, followed by the reaction of the resulting benzyl pyrazole carboxylate with difluoromethylpyrazole in the presence of a coupling agent. The final product, N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been the subject of several studies that have investigated its potential therapeutic applications. In vitro studies have shown that N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has potent anticancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro.
Eigenschaften
Molekularformel |
C17H17F2N5O |
|---|---|
Molekulargewicht |
345.35 g/mol |
IUPAC-Name |
N-(1-benzylpyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H17F2N5O/c1-11-15(12(2)24(21-11)17(18)19)16(25)20-14-8-9-23(22-14)10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3,(H,20,22,25) |
InChI-Schlüssel |
BJHHAOSEXMHHJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(F)F)C)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(=NN1C(F)F)C)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)

![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![4-chloro-1-ethyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279706.png)
![1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B279707.png)
![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B279709.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279711.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279717.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279718.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279719.png)
![2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279720.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279723.png)